1-(furan-2-ylmethyl)-5-oxo-N-(2-oxo-2H-chromen-6-yl)pyrrolidine-3-carboxamide
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Overview
Description
1-(furan-2-ylmethyl)-5-oxo-N-(2-oxo-2H-chromen-6-yl)pyrrolidine-3-carboxamide is a complex organic compound that features a pyrrolidine ring, a furan ring, and a chromenone moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(furan-2-ylmethyl)-5-oxo-N-(2-oxo-2H-chromen-6-yl)pyrrolidine-3-carboxamide typically involves multi-step organic reactions. A common approach might include:
Formation of the pyrrolidine ring: This can be achieved through cyclization reactions involving appropriate precursors.
Attachment of the furan ring: This step might involve a coupling reaction, such as a Suzuki or Heck reaction.
Incorporation of the chromenone moiety: This could be done through a condensation reaction.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions (temperature, pressure, solvents), and ensuring high yields and purity.
Chemical Reactions Analysis
Types of Reactions
1-(furan-2-ylmethyl)-5-oxo-N-(2-oxo-2H-chromen-6-yl)pyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Various halogenating agents or nucleophiles.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield furanones, while reduction could produce alcohol derivatives.
Scientific Research Applications
1-(furan-2-ylmethyl)-5-oxo-N-(2-oxo-2H-chromen-6-yl)pyrrolidine-3-carboxamide may have several applications in scientific research:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.
Medicine: Possible therapeutic applications due to its structural similarity to known bioactive compounds.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(furan-2-ylmethyl)-5-oxo-N-(2-oxo-2H-chromen-6-yl)pyrrolidine-3-carboxamide would depend on its specific biological target. Generally, such compounds might interact with enzymes or receptors, modulating their activity. The molecular targets could include kinases, proteases, or other proteins involved in signaling pathways.
Comparison with Similar Compounds
Similar Compounds
1-(furan-2-ylmethyl)-5-oxo-N-(2-oxo-2H-chromen-6-yl)pyrrolidine-3-carboxamide: can be compared with other pyrrolidine derivatives, furan-containing compounds, and chromenone derivatives.
Uniqueness
The uniqueness of this compound lies in its combination of the pyrrolidine, furan, and chromenone moieties, which may confer unique biological activities or chemical reactivity not seen in simpler analogs.
Properties
Molecular Formula |
C19H16N2O5 |
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Molecular Weight |
352.3 g/mol |
IUPAC Name |
1-(furan-2-ylmethyl)-5-oxo-N-(2-oxochromen-6-yl)pyrrolidine-3-carboxamide |
InChI |
InChI=1S/C19H16N2O5/c22-17-9-13(10-21(17)11-15-2-1-7-25-15)19(24)20-14-4-5-16-12(8-14)3-6-18(23)26-16/h1-8,13H,9-11H2,(H,20,24) |
InChI Key |
SZWIBBWOSDHPLE-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN(C1=O)CC2=CC=CO2)C(=O)NC3=CC4=C(C=C3)OC(=O)C=C4 |
Origin of Product |
United States |
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